2-(Methoxymethyl)-3-methoxy-1-propene
Description
2-(Methoxymethyl)-3-methoxy-1-propene (CAS: Not explicitly provided in evidence) is a substituted propene derivative featuring two ether functional groups: a methoxymethyl (-CH₂OCH₃) group at position 2 and a methoxy (-OCH₃) group at position 2. This compound is of interest in organic synthesis, particularly as a building block for polymers or intermediates in fine chemical production.
Properties
Molecular Formula |
C6H12O2 |
|---|---|
Molecular Weight |
116.16 g/mol |
IUPAC Name |
3-methoxy-2-(methoxymethyl)prop-1-ene |
InChI |
InChI=1S/C6H12O2/c1-6(4-7-2)5-8-3/h1,4-5H2,2-3H3 |
InChI Key |
ATHLOXMCQVYLNW-UHFFFAOYSA-N |
Canonical SMILES |
COCC(=C)COC |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is an analysis based on general chemical principles and analogous compounds:
1,2-Dimethoxypropene
- Structure : Propene with methoxy groups at positions 1 and 2.
- Key Differences : The absence of a methoxymethyl group reduces steric hindrance compared to the target compound.
- Reactivity : 1,2-Dimethoxypropene undergoes electrophilic addition reactions (e.g., hydrohalogenation) more readily due to reduced steric effects.
- Applications: Used in Diels-Alder reactions as an electron-rich dienophile.
Methyl Vinyl Ether (MVE)
- Structure : CH₂=CH-OCH₃.
- Key Differences : Lacks the methoxymethyl substituent, resulting in lower molecular weight (72 g/mol vs. 130 g/mol for the target compound).
- Boiling Point : MVE (−6°C) is significantly more volatile than 2-(Methoxymethyl)-3-methoxy-1-propene (estimated bp: ~150°C), highlighting the impact of substituent bulk on physical properties.
- Polymerization : MVE readily forms poly(methyl vinyl ether), whereas the target compound’s polymerization behavior is less documented.
3-Methoxy-1-propene (Allyl Methyl Ether)
- Structure : CH₂=CHCH₂-OCH₃.
- Key Differences : The methoxy group is at position 3 but lacks the methoxymethyl branch.
- Stability : Allyl methyl ether is prone to acid-catalyzed hydrolysis, whereas the target compound’s branched structure may confer resistance to such reactions.
Data Table: Comparative Analysis
| Property | This compound | 1,2-Dimethoxypropene | Methyl Vinyl Ether | Allyl Methyl Ether |
|---|---|---|---|---|
| Molecular Formula | C₆H₁₀O₂ | C₅H₁₀O₂ | C₃H₆O | C₄H₈O |
| Molecular Weight (g/mol) | 130.14 | 102.13 | 72.11 | 88.11 |
| Boiling Point (°C) | ~150 (estimated) | 120–125 | −6 | 90–95 |
| Reactivity | Moderate (steric hindrance) | High | Very High | Moderate |
| Key Applications | Polymer intermediates (hypothetical) | Diels-Alder reactions | Polymers, solvents | Fragrance synthesis |
Discussion of Substituent Effects
- Steric vs. Conversely, electron-donating methoxy groups stabilize the double bond via resonance.
- Solubility: The two ether groups enhance polarity, likely increasing solubility in polar aprotic solvents (e.g., DMF or acetone) relative to non-polar analogs.
- Synthetic Pathways : Methoxy-substituted alkenes are typically synthesized via elimination (e.g., dehydration of alcohols) or nucleophilic substitution (e.g., Williamson ether synthesis). references a methoxy benzoate synthesis involving ethyl acetate and trifluoroacetic acid, suggesting analogous methods could apply .
Limitations of Available Evidence
The provided evidence primarily focuses on unrelated compounds (e.g., nucleotide analogs in and cathinone derivatives in ). Direct data on this compound are absent, necessitating extrapolation from structural analogs. Further experimental studies are required to validate its reactivity, stability, and applications.
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